N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide
Beschreibung
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has been studied for its potential use in forming metal complexes and its biological activities.
Eigenschaften
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-3-4-11(7-10(9)2)14(20)19-15(21)18-13-6-5-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTHIJMQEVBNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include maintaining the reaction mixture at a specific temperature and stirring for a set period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with metal ions to form stable complexes. These complexes can exhibit various biological activities, such as antioxidant properties, by scavenging free radicals. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound’s thiourea group plays a crucial role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide can be compared with other thiourea derivatives, such as:
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide ring.
N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide: This compound has a different substitution pattern on the benzamide ring, which can affect its reactivity and biological activities. The uniqueness of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide lies in its specific substitution pattern, which can influence its ability to form metal complexes and its biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
